molecular formula C40H82O4 B12520307 17,20,23,26-Tetraoxatetratetracontane CAS No. 681424-19-1

17,20,23,26-Tetraoxatetratetracontane

Cat. No.: B12520307
CAS No.: 681424-19-1
M. Wt: 627.1 g/mol
InChI Key: MXTKARBKBXAYOZ-UHFFFAOYSA-N
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Description

17,20,23,26-Tetraoxatetratetracontane is a linear polyether compound with a 44-carbon backbone (tetratetracontane) and four ether oxygen atoms positioned at carbons 17, 20, 23, and 25. Its systematic name reflects the regular spacing of oxygen atoms, which imparts unique physicochemical properties, such as polarity and solubility in organic solvents.

Properties

CAS No.

681424-19-1

Molecular Formula

C40H82O4

Molecular Weight

627.1 g/mol

IUPAC Name

1-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]octadecane

InChI

InChI=1S/C40H82O4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-42-36-38-44-40-39-43-37-35-41-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3

InChI Key

MXTKARBKBXAYOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17,20,23,26-Tetraoxatetratetracontane typically involves multi-step organic synthesis techniques. The process often starts with simpler molecules that undergo a series of reactions, including etherification and chain elongation, to form the final compound. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 17,20,23,26-Tetraoxatetratetracontane may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and yield while maintaining the purity of the compound. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

17,20,23,26-Tetraoxatetratetracontane can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to derivatives with unique characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice and temperature, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of functionalized compounds.

Scientific Research Applications

17,20,23,26-Tetraoxatetratetracontane has several scientific research applications, including:

    Chemistry: It is used as a model compound in studies of ether linkages and their reactivity.

    Biology: The compound’s unique structure makes it a subject of interest in biochemical research, particularly in understanding interactions with biological molecules.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 17,20,23,26-Tetraoxatetratetracontane exerts its effects involves interactions with molecular targets through its ether linkages. These interactions can influence various biochemical pathways, depending on the specific application. For example, in drug delivery, the compound may facilitate the transport of active pharmaceutical ingredients to target sites within the body.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Oxygenated Alkanes

The compound belongs to a class of polyethers characterized by oxygen atoms interspersed in hydrocarbon chains. Below is a comparison with structurally related molecules:

Compound Name Molecular Formula Molecular Weight Oxygen Positions Key Features
17,20,23,26-Tetraoxatetratetracontane C₄₀H₈₀O₄ ~632.5 g/mol¹ 17, 20, 23, 26 Long-chain polyether; potential surfactant or phase-transfer agent.
2,5,8,11-Tetraoxatridecane (PGF) C₉H₂₀O₄ 192.25 g/mol 2, 5, 8, 11 Short-chain analogue; used in polymer synthesis and solvent systems .
2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane C₂₀H₄₂O₁₀ 430.55 g/mol 2,5,8,11,14,17,20,23,26,29 High oxygen density; applications in biodegradable materials .
Tetratriacontane C₃₄H₇₀ 478.96 g/mol N/A Pure hydrocarbon; hydrophobic; used as a reference for thermal stability .

¹ Molecular weight calculated based on formula.

Cyclic Polyethers and Macrocyclic Analogues

Cyclic polyethers with nitrogen or additional oxygen atoms exhibit distinct properties due to their rigid structures:

  • 5,13,20,28-Tetraazoniaheptacyclo[...]tetraconta-...-octadecaene tetrachloride (C₃₆H₃₂Cl₄N₄O₁₆, 918.49 g/mol): A macrocyclic compound with nitrogen and oxygen atoms, used in ion transport or as a chelating agent due to its charged structure .

Functional and Industrial Relevance

  • Chain Length vs. Solubility : Longer chains (e.g., 44 carbons in tetraoxatetratetracontane) enhance hydrophobicity compared to shorter analogues like 2,5,8,11-Tetraoxatridecane, which is more water-soluble .
  • Oxygen Density : Compounds with higher oxygen content (e.g., Decaoxatriacontane) exhibit increased polarity, making them suitable for emulsions or drug delivery systems .
  • Macrocyclic vs. Linear : Cyclic polyethers (e.g., tetraazoniaheptacyclo derivatives) are preferred in host-guest chemistry, while linear analogues excel in bulk-phase applications .

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